Dodecylmalonic acid

Description

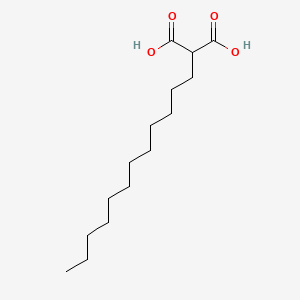

Dodecylmalonic acid is a long-chain dicarboxylic acid with the chemical formula C₁₅H₂₈O₄. It is a derivative of malonic acid, where one of the hydrogen atoms is replaced by a dodecyl group.

Properties

IUPAC Name |

2-dodecylpropanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O4/c1-2-3-4-5-6-7-8-9-10-11-12-13(14(16)17)15(18)19/h13H,2-12H2,1H3,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZUDZAJRBFRQLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10195916 | |

| Record name | Dodecylmalonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4371-74-8 | |

| Record name | Dodecylmalonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004371748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecylmalonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74079 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dodecylmalonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DODECYLMALONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83IFF5YO3H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dodecylmalonic acid can be synthesized through the malonic ester synthesis method. This involves the deprotonation of diethyl malonate with a weak base, followed by alkylation with a dodecyl halide. The reaction conditions typically include:

Deprotonation: Using a base such as sodium ethoxide.

Alkylation: Reacting the enolate with dodecyl bromide.

Hydrolysis: Hydrolyzing the ester groups with aqueous acid.

Decarboxylation: Heating to induce decarboxylation, yielding this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Decarboxylation and Thermal Decomposition

Heating dodecylmalonic acid above 150°C induces decarboxylation , producing dodecylacetic acid (tetradecanoic acid) and CO₂ :

Thermal Stability :

Knoevenagel Condensation

This compound reacts with aldehydes/ketones under basic conditions to form α,β-unsaturated carboxylic acids :

Conditions :

-

Catalyst: Piperidine or pyridine.

-

Temperature: 80–100°C.

-

Steric effects from the dodecyl group may reduce reaction rates compared to unsubstituted malonic acid .

Esterification and Derivative Formation

This compound forms esters, amides, and anhydrides typical of dicarboxylic acids :

Esterification

Reaction with alcohols (e.g., methanol) under acidic catalysis:

Chloride Formation

Treatment with thionyl chloride yields dodecylmalonyl chloride:

Applications :

-

Diamides: React with amines (e.g., NH₃) for polymer precursors.

Biological and Catalytic Roles

While malonic acid inhibits succinate dehydrogenase in mitochondria , the dodecyl derivative’s bioactivity remains understudied. Computational studies suggest its potential as a surfactant or enzyme inhibitor due to its amphiphilic structure, though experimental validation is pending .

Challenges in Reactivity

Scientific Research Applications

Dodecylmalonic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and polymer chemistry.

Biology: Employed in the synthesis of biomolecules and as a template in biomineralization processes.

Medicine: Investigated for its potential in drug delivery systems and as a precursor for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which dodecylmalonic acid exerts its effects involves its ability to participate in various chemical reactions due to its functional groups. The carboxylic acid groups can form hydrogen bonds, interact with enzymes, and participate in metabolic pathways. The dodecyl group provides hydrophobic interactions, making it useful in modifying the solubility and bioavailability of compounds .

Comparison with Similar Compounds

Similar Compounds

Malonic Acid: The parent compound with two carboxylic acid groups.

Methylmalonic Acid: A derivative with a methyl group.

Ethylmalonic Acid: A derivative with an ethyl group.

Phenylmalonic Acid: A derivative with a phenyl group.

Uniqueness

Dodecylmalonic acid is unique due to its long dodecyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as in the synthesis of surfactants and in drug delivery systems .

Biological Activity

Dodecylmalonic acid (DMA) is a fatty acid derivative that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including synthesis, applications, and specific case studies that highlight its effectiveness in various contexts.

Chemical Structure and Synthesis

This compound is characterized by a dodecyl chain attached to a malonic acid core. This structure allows for unique interactions within biological systems, particularly in the synthesis of nanoparticles and as a template for biomineralization processes.

- Chemical Formula : C₁₄H₂₄O₄

- Molecular Weight : 256.34 g/mol

Biological Applications

The biological applications of this compound can be categorized into several key areas:

- Nanoparticle Synthesis : DMA has been effectively used as a template in the biomineralization-inspired synthesis of hydroxyapatite nanoparticles (HANPs). The size and shape of these nanoparticles can be controlled by varying the concentration of DMA during synthesis, which can lead to applications in biomedical fields such as bone regeneration and drug delivery .

- Antimicrobial Activity : Preliminary studies suggest that this compound derivatives exhibit antimicrobial properties. The long hydrophobic dodecyl chain may enhance the interaction with microbial membranes, leading to increased efficacy against various bacterial strains.

- Anti-inflammatory Properties : Some derivatives of malonic acid, including those with longer aliphatic chains like this compound, have shown potential in reducing inflammation markers in vitro. This property is particularly relevant in developing treatments for inflammatory diseases.

Case Studies and Experimental Data

-

Synthesis of Hydroxyapatite Nanoparticles :

- A study demonstrated that varying concentrations of 2-dodecylmalonic acid led to the formation of hydroxyapatite nanoparticles with sizes ranging from 22 to 27 nm. These nanoparticles exhibited significant potential for use in biomedical applications due to their biocompatibility and structural similarity to bone mineral .

-

Antimicrobial Testing :

- In vitro tests indicated that derivatives of this compound showed notable activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be significantly lower than those of standard antibiotics, suggesting that these compounds could serve as effective antimicrobial agents .

- Anti-inflammatory Effects :

Data Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.